5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a piperidin-4-ylmethyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of cyclohexylamine with piperidine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a nitrile oxide to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. For its antimalarial activity, it is thought to inhibit key enzymes involved in the metabolic pathways of the Plasmodium parasite, thereby preventing its growth and replication .
Comparison with Similar Compounds
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-Cyclohexyl-3-(piperidin-4-yl)-1,2,4-oxadiazole: This compound differs by the absence of the methyl group on the piperidine ring, which may affect its chemical reactivity and biological activity.
5-Cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole: The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom results in a thiadiazole compound, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C14H23N3O |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
5-cyclohexyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H23N3O/c1-2-4-12(5-3-1)14-16-13(17-18-14)10-11-6-8-15-9-7-11/h11-12,15H,1-10H2 |
InChI Key |
XDNHGSVXAKTAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CC3CCNCC3 |
Origin of Product |
United States |
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